molecular formula C26H29NO4 B12316280 4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B12316280
M. Wt: 419.5 g/mol
InChI Key: CRUQGOIDPMKBGN-UHFFFAOYSA-N
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Description

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is characterized by the presence of a fluorene methoxycarbonyl (Fmoc) protecting group, a cyclohexyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves several steps:

    Starting Material: The synthesis begins with commercially available starting materials such as cyclohexylamine and pyrrolidine-2-carboxylic acid.

    Fmoc Protection: The amino group of pyrrolidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).

    Cyclohexyl Substitution: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl bromide or a similar reagent under basic conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the cyclohexyl or pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexyl or pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Cyclohexyl bromide, sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the development of peptidomimetics.

    Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds, especially those targeting specific receptors or enzymes.

    Bioconjugation: It is employed in bioconjugation techniques to attach peptides or proteins to various biomolecules for research purposes.

    Material Science: The compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Fmoc group protects the amino group during synthesis and can be removed under mild conditions to reveal the free amine for further reactions. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid: Similar in structure but contains a fluorine atom instead of a cyclohexyl group.

    (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid: Contains a hydroxyl group instead of a cyclohexyl group.

    (2S,4R)-4-methylproline: Contains a methyl group instead of a cyclohexyl group.

Uniqueness

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and interactions are crucial, such as in the design of peptidomimetics and pharmaceuticals.

Properties

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)

InChI Key

CRUQGOIDPMKBGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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